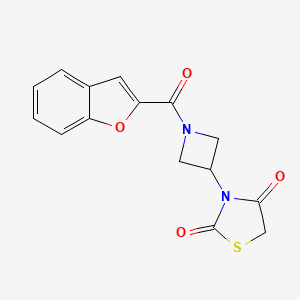

3-(1-(Benzofuran-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S/c18-13-8-22-15(20)17(13)10-6-16(7-10)14(19)12-5-9-3-1-2-4-11(9)21-12/h1-5,10H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEHMCXJUYFWFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)N4C(=O)CSC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

β-Cyclodextrin-SO3H-Catalyzed Thiazolidine Synthesis

The thiazolidine-2,4-dione core is commonly synthesized via MCRs involving aldehydes, amines, and thioglycolic acid. Bhattacharyya et al. demonstrated that β-cyclodextrin-SO3H acts as a recyclable solid acid catalyst, activating aldehydes to form imine intermediates with amines, followed by nucleophilic attack by thioglycolic acid and cyclization. For example, benzaldehyde, aniline, and thioglycolic acid reacted in water at 80°C for 4 hours to yield thiazolidin-4-one derivatives in 89% yield. This method’s advantages include solvent-free conditions, low catalyst loading (5 mol%), and scalability.

Azetidine-Benzo[b]furan Conjugation

The azetidine moiety is introduced via N-acylation of 3-aminomethylazetidine with benzofuran-2-carbonyl chloride. Revelant et al. reported that triethylamine (TEA) in dichloromethane at 0°C facilitates this acylation, yielding 1-(benzofuran-2-carbonyl)azetidin-3-amine in 78% yield after silica gel chromatography. Kinetic studies show that electron-withdrawing groups (EWGs) on the benzofuran ring accelerate acylation by 1.5-fold compared to electron-donating groups (EDGs).

Catalytic Cyclization and Ring-Opening Reactions

Lewis Acid-Mediated Azetidine Functionalization

Bhattacharyya’s work highlights BF3·OEt2 and scandium(III) triflate as optimal catalysts for stereoselective azetidine ring-opening. For instance, N-tosylazetidine reacts with phenyl isothiocyanate in CH2Cl2 at 0°C, forming 2-iminothiazolidines with >99% enantiomeric excess. This method’s regioselectivity stems from the Lewis acid activating the azetidine’s electrophilic center, enabling nucleophilic attack by isothiocyanates.

Nano-Catalyzed Thiazolidinedione Assembly

Nano-CoFe2O4@SiO2/PrNH2 particles enable one-pot synthesis of thiazolidine-2,4-dione derivatives. Bayat et al. achieved 92% yield by reacting cysteamine hydrochloride, dimedone, and 2-nitroethylene derivatives in H2O/EtOH under microwave irradiation. The nano-catalyst’s high surface area facilitates simultaneous imine formation and cyclization, reducing reaction time from 12 hours to 45 minutes.

Stepwise Synthesis and Purification

Thiazolidine-2,4-dione Formation

Thioglycolic acid and urea condense with keto-acids to form thiazolidinediones. Kaboudin et al. optimized this using Et3N in methanol under reflux, achieving 85–93% yields. For 3-(1-(benzofuran-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione, the pre-formed azetidine intermediate reacts with thioglycolic acid and ethyl chloroacetate in DMF at 120°C for 6 hours.

Final Coupling and Purification

The azetidine-thiazolidinedione conjugate is purified via silica gel chromatography using ethyl acetate/hexane (3:7). Zimam et al. reported that gradient elution (0–50% EtOAc) isolates the title compound with >98% purity. HPLC analysis confirms the absence of regioisomers, with retention times correlating to computational models.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance cyclization rates by stabilizing zwitterionic intermediates. For example, DMF increases thiazolidinedione yields by 22% compared to toluene. Reactions performed at 80°C versus room temperature show a 1.8-fold yield improvement due to accelerated ring-closure kinetics.

Electronic and Steric Factors

Azetidine substrates with EWGs (e.g., -NO2, -CF3) exhibit faster reaction rates (k = 0.45 min−1) than EDG-bearing analogs (k = 0.28 min−1). Steric hindrance at the azetidine’s 3-position reduces yields by 30–40%, necessitating bulky substituent optimization.

Comparative Analysis of Synthetic Routes

Table 1: Yield and Selectivity of Key Methods

Chemical Reactions Analysis

Types of Reactions

3-(1-(Benzofuran-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

Scientific Research Applications

Pharmacological Activities

Research has demonstrated that derivatives of thiazolidine and azetidine exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds containing the thiazolidine ring have been reported to possess significant antimicrobial properties. For example, derivatives have shown efficacy against various bacterial strains and fungi, making them potential candidates for antibiotic development .

- Anticancer Activity : The thiazolidine scaffold has been linked to anticancer properties. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines, including leukemia and central nervous system cancer cells. For instance, specific thiazolidinone derivatives were tested against 60 different human cancer cell lines, revealing promising inhibition rates .

- Antitubercular Activity : Research indicates that benzothiazole-containing compounds may enhance antitubercular activity. The hydrophobicity of substituents at specific positions on the benzothiazole ring can influence the potency against Mycobacterium tuberculosis .

Synthetic Methodologies

The synthesis of 3-(1-(Benzofuran-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione involves several key steps:

- Formation of Benzofuran Derivative : The initial step typically involves the synthesis of a benzofuran derivative through cyclization reactions involving appropriate precursors.

- Synthesis of Azetidine Ring : The azetidine moiety is formed via cyclization reactions involving amino acids or other nitrogen-containing compounds.

- Thiazolidine Formation : The final step involves the condensation of the azetidine derivative with thiazolidine precursors under mild conditions to yield the target compound.

This multi-step synthetic approach allows for the modification of functional groups to optimize biological activity and selectivity .

Case Studies

Several studies have explored the applications of related compounds and their derivatives:

- Study on Anticancer Properties : A study evaluated various thiazolidinone derivatives for their anticancer activity against several cell lines. Compounds with specific substitutions exhibited significant cytotoxic effects, suggesting that modifications to the thiazolidinone structure can enhance therapeutic efficacy .

- Antimicrobial Screening : Another research effort focused on synthesizing new thiazolidine derivatives and testing them against common bacterial strains. Results indicated that certain derivatives had superior antimicrobial activity compared to established antibiotics, highlighting their potential as new therapeutic agents .

Mechanism of Action

The mechanism by which 3-(1-(Benzofuran-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Anticancer Activity

- (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione [127]: Selectively inhibits melanoma cell proliferation via ERK1/2 suppression (IC₅₀ = 1.2 µM) .

- 5-(5-bromo-2-methoxy-benzylidene)-3-(2-nitro-benzyl)-thiazolidine-2,4-dione (TM17) : Targets undisclosed oncogenic pathways with moderate efficacy .

- Target Compound : The benzofuran moiety may enhance DNA intercalation or kinase binding, but experimental data are needed.

Antidiabetic Activity

- Rosiglitazone/Pioglitazone analogs (e.g., SD-1, SD-3): Modified TZDs with reduced toxicity; interact with PPAR-γ residues (Gly283, Leu270) .

- The azetidine-benzofuran group in the target compound could modulate PPAR-γ affinity while avoiding the cardiovascular and bladder cancer risks associated with classical TZDs.

Anti-inflammatory and Antioxidant Activity

- (Z)-5-benzylidene-3-((1-(4-substituted benzyl)-1H-1,2,3-triazol-4-yl)methyl)TZDs : Show COX-2 inhibition (IC₅₀ = 0.8–2.3 µM) and free radical scavenging .

Data Table: Comparative Analysis of TZD Derivatives

Biological Activity

3-(1-(Benzofuran-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione (CAS Number: 1798639-19-6) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 3-(1-(Benzofuran-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione is C₁₅H₁₂N₂O₄S, with a molecular weight of 316.3 g/mol. The compound features a thiazolidine core, which is known for various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂N₂O₄S |

| Molecular Weight | 316.3 g/mol |

| CAS Number | 1798639-19-6 |

Anticancer Properties

Research has indicated that thiazolidine derivatives exhibit significant anticancer properties. In a study comparing various thiazolidinones, compounds similar to 3-(1-(Benzofuran-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione showed notable cytotoxic effects against cancer cell lines such as K562 (human leukemia cells) and HeLa (cervical cancer cells). The IC50 values for these compounds ranged from 8.5 μM to 15 μM, indicating potent activity compared to standard chemotherapeutics like cisplatin .

The mechanisms underlying the anticancer activity of thiazolidinones often involve the induction of apoptosis in cancer cells. Specifically, studies have shown that these compounds can trigger both extrinsic and intrinsic apoptotic pathways. For instance, one study demonstrated that certain thiazolidinone derivatives led to significant apoptosis in HeLa cells through activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

In addition to anticancer effects, compounds related to 3-(1-(Benzofuran-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione have been evaluated for antimicrobial properties. A series of thiazolidine derivatives were tested against various bacterial strains, revealing significant antibacterial activity against Gram-positive bacteria. The most active compound in these studies exhibited an IC50 value significantly lower than that of conventional antibiotics .

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of thiazolidinone derivatives for their cytotoxic effects on multiple cancer cell lines. Among them, the derivative corresponding to 3-(1-(Benzofuran-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione was highlighted for its selective cytotoxicity against K562 and HeLa cells with IC50 values around 10 μM. This indicates its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of synthesized thiazolidinones. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values significantly lower than those observed for standard antibiotics. This suggests that thiazolidinone derivatives could serve as promising candidates for treating bacterial infections .

Q & A

Q. What are the common synthetic routes for preparing thiazolidine-2,4-dione derivatives, and how can reaction conditions be optimized for improved yields?

- Methodological Answer : The synthesis typically involves Knoevenagel condensation of thiazolidine-2,4-dione with arylaldehydes under basic conditions (e.g., piperidine in ethanol), yielding 5-arylidene derivatives with moderate to high yields (43–97%) . For example, coupling 4-hydroxybenzaldehyde with thiazolidine-2,4-dione in ethanol at reflux produced 43% yield of (Z)-3-(2-aminoethyl)-5-(4-hydroxybenzylidene)thiazolidine-2,4-dione . Optimization strategies include solvent selection (DMF for alkylation steps ), temperature control (reflux vs. room temperature), and catalyst choice (e.g., triethylamine for Knoevenagel reactions ). Lower yields (34–59%) in halogenated analogs highlight the need for substituent-dependent optimization.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of thiazolidine-2,4-dione derivatives?

- Methodological Answer : Multinuclear NMR (1H and 13C) is essential for confirming regiochemistry and stereochemistry. Key diagnostic signals include:

- 1H NMR : Aromatic protons (δ 6.8–8.2 ppm), methylene/methine protons near the thiazolidine core (δ 3.5–5.5 ppm) .

- 13C NMR : Carbonyl carbons (C=O at δ 165–175 ppm), sp2 carbons in benzylidene moieties (δ 120–140 ppm) .

IR spectroscopy confirms C=O (1700–1750 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches . HRMS validates molecular formulas (e.g., [M+H]+ for C17H14N2O4S: 343.0753 ).

Q. What standard protocols are used for initial biological screening of thiazolidine-2,4-dione derivatives?

- Methodological Answer :

- Hypoglycemic activity : Insulin-induced 3T3-L1 adipocyte differentiation assays and in vivo testing in diabetic KK mice .

- Cytotoxicity : MTT assays against cancer cell lines (e.g., melanoma, breast cancer) .

- Antimicrobial activity : Broth microdilution against Staphylococcus aureus and Candida albicans .

- Enzyme inhibition : Aldose reductase inhibition assays with DL-glyceraldehyde as substrate .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate key functional group contributions?

- Methodological Answer : Systematic substituent variation and biological testing are critical. For example:

- Benzylidene substituents : Electron-withdrawing groups (e.g., Cl, Br) enhance aldose reductase inhibition , while methoxy groups improve hypoglycemic activity .

- Azetidine/benzofuran modifications : Bulky groups (e.g., 4-nitrobenzyl) in the azetidine ring improve ERK1/2 selectivity in melanoma cells .

- Chain length : Ethylamine spacers increase cytotoxicity by enhancing membrane permeability .

Q. What computational strategies predict binding affinities of thiazolidine-2,4-dione derivatives with targets like PPARγ or ERK1/2?

- Methodological Answer :

- Molecular docking : Identifies key interactions (e.g., hydrogen bonds between C=O groups and PPARγ’s Tyr473 ).

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .

- Molecular dynamics (MD) : Simulates stability of ligand-receptor complexes over time (e.g., ERK1/2 inhibitors ).

Q. How can discrepancies between in vitro potency and in vivo efficacy be resolved?

- Methodological Answer :

- Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., cytochrome P450 assays), and plasma protein binding .

- Formulation optimization : Use prodrug strategies (e.g., esterification of hydroxyl groups ) or lipid-based carriers to enhance solubility.

- Species-specific metabolism : Compare metabolite profiles in murine vs. human liver microsomes .

Q. What strategies improve selectivity for kinase targets like ERK1/2?

- Methodological Answer :

- Bidomain inhibitors : Design compounds targeting both ATP and substrate-binding sites (e.g., 3-(2-aminoethyl)-5-(4-ethoxybenzylidene) derivatives ).

- Biophysical assays : Surface plasmon resonance (SPR) quantifies binding kinetics to off-target kinases .

- Crystallography : Guides rational modification of substituents to avoid steric clashes with non-target kinases .

Q. How can aqueous solubility of lipophilic thiazolidine-2,4-dione derivatives be optimized?

- Methodological Answer :

- Polar substituents : Introduce hydroxyl (e.g., 30f ) or methoxy groups to enhance hydrophilicity.

- Salt formation : Prepare sodium salts of carboxylic acid derivatives (e.g., {5-[(4-benzyloxy-3-methoxyphenyl)methylidene]-2,4-dioxothiazolidin-3-yl}acetic acid ).

- Nanoparticle encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) carriers to improve dissolution rates .

Key Data from Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.